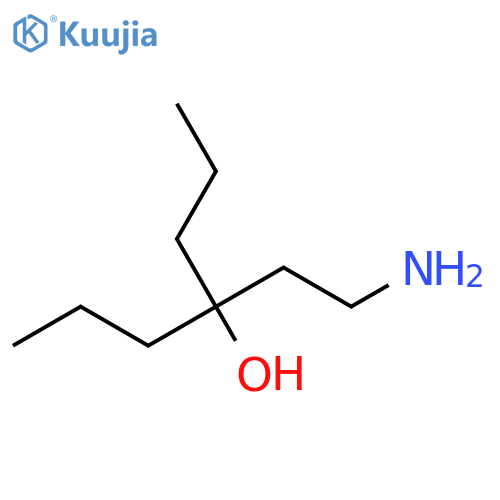Cas no 1594943-57-3 (4-(2-Aminoethyl)heptan-4-ol)

4-(2-Aminoethyl)heptan-4-ol structure
商品名:4-(2-Aminoethyl)heptan-4-ol
CAS番号:1594943-57-3
MF:C9H21NO
メガワット:159.269142866135
CID:5282757
4-(2-Aminoethyl)heptan-4-ol 化学的及び物理的性質
名前と識別子
-
- 4-(2-aminoethyl)heptan-4-ol
- 4-Heptanol, 4-(2-aminoethyl)-
- 4-(2-Aminoethyl)heptan-4-ol
-
- インチ: 1S/C9H21NO/c1-3-5-9(11,6-4-2)7-8-10/h11H,3-8,10H2,1-2H3
- InChIKey: XSXUMFBUJJEOHO-UHFFFAOYSA-N
- ほほえんだ: OC(CCN)(CCC)CCC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 6
- 複雑さ: 87.6
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 46.2
4-(2-Aminoethyl)heptan-4-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-682835-2.5g |
4-(2-aminoethyl)heptan-4-ol |
1594943-57-3 | 95.0% | 2.5g |
$1370.0 | 2025-03-12 | |
| Enamine | EN300-682835-10.0g |
4-(2-aminoethyl)heptan-4-ol |
1594943-57-3 | 95.0% | 10.0g |
$3007.0 | 2025-03-12 | |
| Enamine | EN300-682835-1.0g |
4-(2-aminoethyl)heptan-4-ol |
1594943-57-3 | 95.0% | 1.0g |
$699.0 | 2025-03-12 | |
| Enamine | EN300-682835-0.25g |
4-(2-aminoethyl)heptan-4-ol |
1594943-57-3 | 95.0% | 0.25g |
$642.0 | 2025-03-12 | |
| Enamine | EN300-682835-0.5g |
4-(2-aminoethyl)heptan-4-ol |
1594943-57-3 | 95.0% | 0.5g |
$671.0 | 2025-03-12 | |
| Enamine | EN300-682835-0.05g |
4-(2-aminoethyl)heptan-4-ol |
1594943-57-3 | 95.0% | 0.05g |
$587.0 | 2025-03-12 | |
| Enamine | EN300-682835-0.1g |
4-(2-aminoethyl)heptan-4-ol |
1594943-57-3 | 95.0% | 0.1g |
$615.0 | 2025-03-12 | |
| Enamine | EN300-682835-5.0g |
4-(2-aminoethyl)heptan-4-ol |
1594943-57-3 | 95.0% | 5.0g |
$2028.0 | 2025-03-12 |
4-(2-Aminoethyl)heptan-4-ol 関連文献
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
1594943-57-3 (4-(2-Aminoethyl)heptan-4-ol) 関連製品
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
